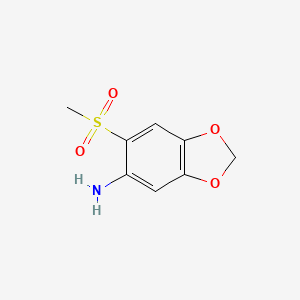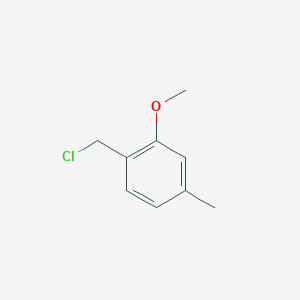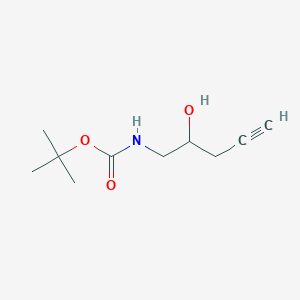
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pent-4-ynyl chain attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the reaction of tert-butyl carbamate with 2-bromo-4-pentyne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-(2-hydroxypent-4-ynyl)carbamate can undergo oxidation to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is used as a building block in organic synthesis. It can be used to introduce carbamate functionality into complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, making it useful in peptide synthesis and other biochemical applications.
Medicine: The compound’s ability to act as a protecting group makes it valuable in the synthesis of drug molecules. It can be used to protect sensitive functional groups during multi-step synthesis processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine. This process is often used in peptide synthesis, where the protecting group prevents unwanted side reactions during the assembly of the peptide chain. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the pent-4-ynyl chain.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl ring instead of the pent-4-ynyl chain.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl ring instead of the pent-4-ynyl chain.
Uniqueness: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is unique due to the presence of the pent-4-ynyl chain, which imparts specific reactivity and properties. This structural feature allows for unique chemical transformations and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) |
InChI-Schlüssel |
DXASLMHNCDXSPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)
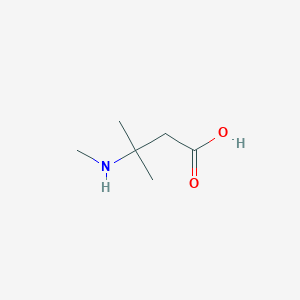
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
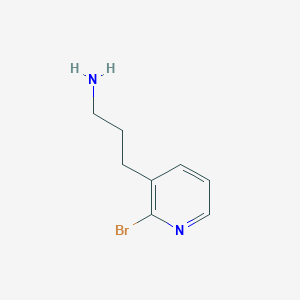
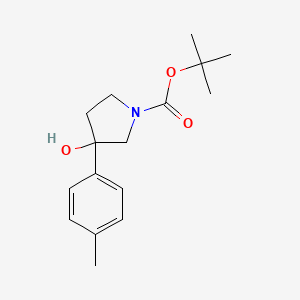
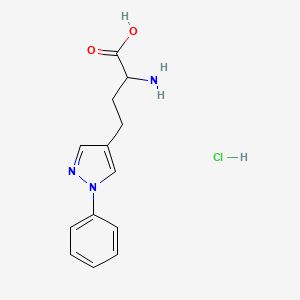
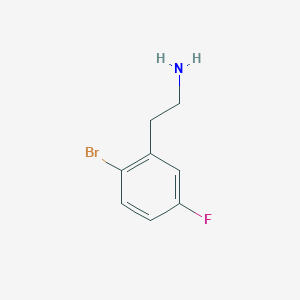

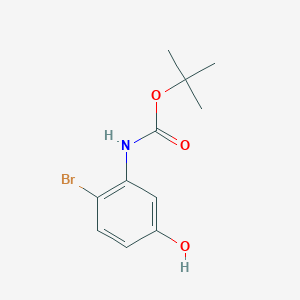


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
